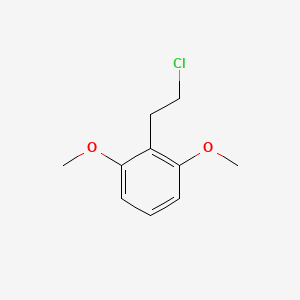
2,3-Dimethyl-1,4-butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4-butanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common method involves the hydrogenation of dimethyl maleate using a catalyst. This process typically requires specific conditions such as high pressure and temperature to achieve optimal yields . Another method involves the esterification of succinic acid with methanol, followed by hydrogenation to produce the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance efficiency and yield. For example, catalysts such as Cu@C/ZnO have been used to improve the hydrogenation process, resulting in high yields and superior reusability .
化学反应分析
Types of Reactions
2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
科学研究应用
2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.
相似化合物的比较
Similar Compounds
Pinacol (2,3-Dimethyl-2,3-butanediol): This compound is structurally similar and undergoes similar chemical reactions.
1,4-Butanediol: Another diol with different substitution patterns and reactivity.
Uniqueness
2,3-Dimethyl-1,4-butanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C6H14O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC 名称 |
2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI 键 |
SKQUTIPQJKQFRA-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
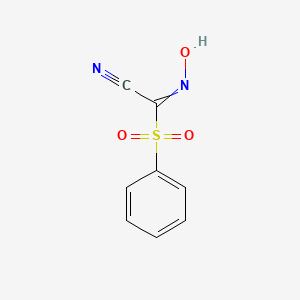
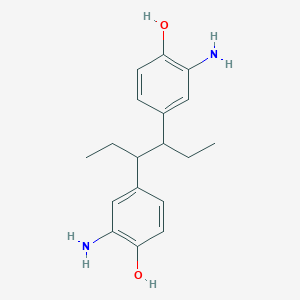

![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
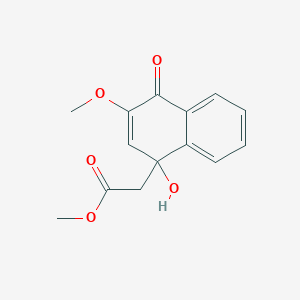
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
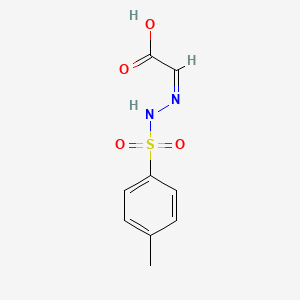
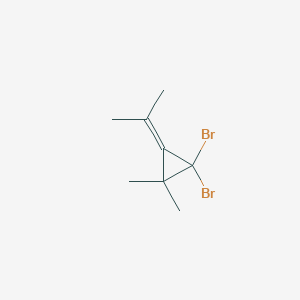
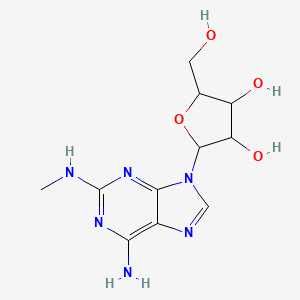
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
